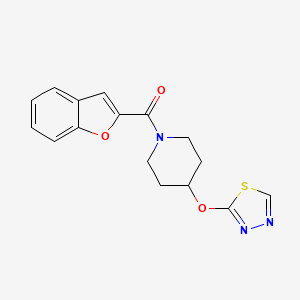

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

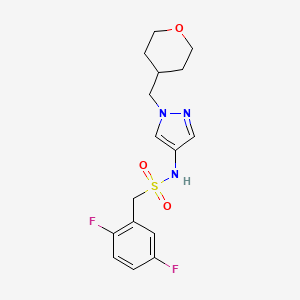

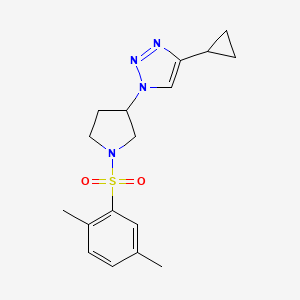

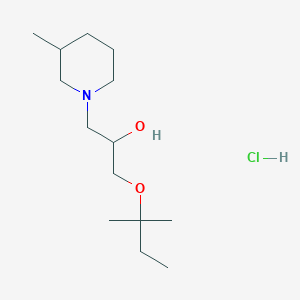

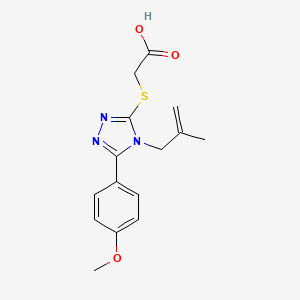

“(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone” is a chemical compound that is offered by Benchchem for various applications. The compound contains a 1,3,4-thiadiazole ring, which is known to have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .

Synthesis Analysis

The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process involves mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, a piperidin-1-yl group, and a benzofuran-2-yl group. The presence of a bending absorption band at 689–640 cm −1 confirms the C-S-C group in the synthesized molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The reaction is catalyzed by acetate (glacial) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) . For instance, the singlet (s) signals between 5.44–5.45 δ ppm show the presence of -CH of the azetidine ring in synthesized derivatives at 2.85–3.25 δ ppm, respectively .Applications De Recherche Scientifique

Antibacterial Activity

Compounds with a 1,3,4-thiadiazole structure have been found to exhibit antibacterial activity . For example, a series of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids were synthesized and screened for their antibacterial activity . Derivatives with 4-nitro and 3-nitro groups substituted on the phenyl ring showed stronger potency against Pseudomonas aeruginosa strain as compared to the standard ciprofloxacin .

Anticancer Activity

Thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety have shown promising anticancer activity . In particular, analogues D-1, D-6, D-15, and D-16 exhibited comparable efficacy, within the IC50 range (1 to 7 μM), when taking doxorubicin as a reference drug .

Antimicrobial Activity

These compounds also demonstrated antimicrobial activity. Molecules D-2, D-4, D-6, D-19, and D-20 showed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .

Antioxidant Potential

The antioxidant potential of these compounds was evaluated using the DPPH assay. The screening results revealed that analogue D-16 was the most potent derivative (IC50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC50 = 111.6 µM) .

Anti-Inflammatory Effect

Compounds with a 1,3,4-thiadiazole structure have also been found to have anti-inflammatory effects . Three derivatives were identified to have adequate anti-inflammatory effect with inhibition in paw edema of 77, 76, and 76% at 3 h .

Green Synthesis

The synthesis of these compounds can be carried out under green conditions, such as ultrasound irradiation . This method offers several advantages, including excellent yields, high atom economy, and excellent carbon efficiency .

Mécanisme D'action

Target of Action

Compounds containing a 1,3,4-thiadiazole moiety have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their chemical structure and the presence of other functional groups .

Mode of Action

Compounds with a 1,3,4-thiadiazole moiety are known to interact with their targets in various ways, leading to different biological effects . For instance, some derivatives have been reported to inhibit the catalytic activity of certain enzymes, leading to their therapeutic effects .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, depending on their specific targets . For example, some derivatives have been reported to affect the tubulin polymerization pathway, leading to cell cycle arrest and apoptosis .

Result of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

For instance, the solubility and stability of a compound can be affected by the pH of the environment .

Orientations Futures

The future directions for this compound could involve further exploration of its therapeutic potentials. The 1,3,4-thiadiazole moiety has various biological activities and some drugs with thiadiazole scaffold produce diverse biological action . Therefore, structural modifications in the 1,3,4-thiadiazole ring could result in highly effective and less toxic compounds .

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFPZRFMYLLOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)

![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)